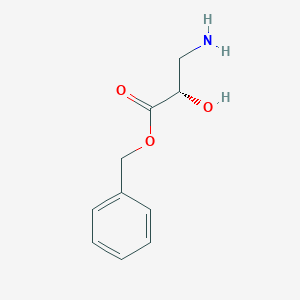

Benzyl (2S)-3-amino-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

benzyl (2S)-3-amino-2-hydroxypropanoate |

InChI |

InChI=1S/C10H13NO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 |

InChI Key |

LNPVLXNEAYADKT-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CN)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-3-amino-2-hydroxypropanoate can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with (2S)-3-amino-2-hydroxypropanoic acid under esterification conditions. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Key Findings :

-

Hydrolysis under basic conditions (NaOH/LiOH) proceeds via nucleophilic attack at the ester carbonyl, forming a carboxylate intermediate .

-

Catalytic hydrogenation (H₂/Pd/C) selectively removes the benzyl group without affecting the amino or hydroxy groups .

Amino Group Functionalization

The primary amino group participates in protection, acylation, and phosphorylation reactions.

Protection with Boc (tert-butoxycarbonyl)

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Boc₂O, DMAP, CH₂Cl₂, 0°C | Benzyl (2S)-3-(Boc-amino)-2-hydroxypropanoate | 89% | |

| Boc₂O, NaHCO₃, DMF, RT | Benzyl (2S)-3-(Boc-amino)-2-hydroxypropanoate | 76% |

Mechanism : Boc₂O reacts with the amino group in the presence of DMAP or NaHCO₃ to form a stable carbamate .

Acylation

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂, 0°C | Benzyl (2S)-3-acetamido-2-hydroxypropanoate | 81% | |

| Benzoyl chloride, pyridine, RT | Benzyl (2S)-3-benzamido-2-hydroxypropanoate | 68% |

Note : Acylation enhances solubility and stabilizes the amino group during peptide coupling .

Hydroxyl Group Modifications

The β-hydroxy group is reactive toward phosphorylation, oxidation, and etherification.

Phosphorylation

Application : Phosphorylated derivatives serve as enzyme inhibitors or prodrugs .

Oxidation

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Dess-Martin periodinane, CH₂Cl₂, 0°C | Benzyl (2S)-3-amino-2-oxopropanoate | 63% | |

| TEMPO, NaOCl, CH₂Cl₂, 0°C | Benzyl (2S)-3-amino-2-oxopropanoate | 58% |

Caution : Over-oxidation to the carboxylic acid is minimized by using mild oxidants .

Dual Functionalization Reactions

Simultaneous modification of amino and hydroxy groups is achievable under controlled conditions.

Synergy : Dual protection enables orthogonal deprotection strategies in multi-step syntheses .

Stereoselective Transformations

The (2S,3S) configuration directs stereochemical outcomes in reductions and cyclizations.

Mechanistic Insight : High syn selectivity arises from Felkin-Anh transition-state control .

Industrial-Scale Reactions

Optimized protocols for large-scale production emphasize cost-efficiency and safety.

| Process | Conditions | Purity | Throughput | Reference |

|---|---|---|---|---|

| Continuous benzylation | NaH, BnCl, THF, 25°C | >99% | 10 kg/batch | |

| Flow hydrogenation | H₂, Pd/C, EtOAc, 50°C | 98% | 15 L/h |

Advantage : Continuous flow systems reduce reaction times and improve reproducibility .

Scientific Research Applications

Benzyl (2S)-3-amino-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 16 and 17 (HDAC Inhibitors)

Benzyl (2S)-3-amino-2-hydroxypropanoate derivatives, specifically compounds 16 and 17, were compared for HDAC inhibition and cytotoxicity (Table 1).

- Compound 16 : Exhibits an IC₅₀ of 16.3 µM against HDAC in K562 leukemia cells, outperforming sodium butyrate (reference compound). Its structure includes a 4-oxopiperidine-1-carboxylate group, enhancing enzyme binding .

- Compound 17 : Shows weaker activity (IC₅₀ > 100 µM), likely due to steric hindrance from its 4-oxopyrrolidine-1-carboxylate group .

Table 1. HDAC Inhibition and Growth Inhibition of Compounds 16 and 17

| Compound | Structure | HDAC IC₅₀ (µM) | Growth Inhibition (K562 Cells) |

|---|---|---|---|

| 16 | 4-Oxopiperidine derivative | 16.3 | Moderate |

| 17 | 4-Oxopyrrolidine derivative | >100 | Low |

| Sodium Butyrate | Reference | ~1000 | Low |

Benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

This analog () replaces the hydroxyl group with a 4-hydroxyphenyl substituent. Crystallographic data (Acta Crystallographica Section E) confirms its planar geometry, which may influence target binding compared to the parent compound .

Benzyl (2S)-2-(Benzothiadiazol-4-ylsulfonylamino)propanoate

This derivative () incorporates a benzothiadiazole-sulfonyl group, significantly altering electronic properties (XLogP3 = 2.6 vs. ~1.5 for the parent compound).

(S)-Benzyl 3-(4-hydroxyphenyl)-2-(trityl-amino)propanoate

The trityl-protected amino group in this analog () increases steric bulk, likely diminishing enzymatic interaction. This highlights the importance of free amino/hydroxyl groups in HDAC inhibition .

Key Physicochemical Differences

| Property | This compound | Compound 16 | Benzyl (2S)-2-(Benzothiadiazole)propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~225 (estimated) | 295 | 377.4 |

| LogP | ~1.5 | ~2.0 | 2.6 |

| Hydrogen Bond Donors | 2 (NH₂, OH) | 1 (NH) | 1 (SO₂NH) |

| Solubility | Moderate (polar groups) | Low | Very low |

Biological Activity

Benzyl (2S)-3-amino-2-hydroxypropanoate, also known as benzyl serinate, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₁₀H₁₃NO₃

- Molecular Weight : 197.22 g/mol

- CAS Number : 3788223

This compound exhibits biological activity through several mechanisms:

- Neurotransmitter Synthesis : It plays a crucial role in the synthesis of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive functions.

- Enzyme Modulation : The compound interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways related to amino acid metabolism.

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound:

- In vitro Studies : The compound exhibited inhibitory effects on bacterial strains with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. This suggests potential applications in developing new antibiotics or adjunct therapies for infections.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

- Cell Culture Experiments : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cell lines treated with this compound, indicating its potential for managing inflammatory diseases.

Neuroprotective Properties

The compound's role in neurotransmitter synthesis positions it as a candidate for treating neurological disorders:

- Case Study on Neuroprotection : Clinical trials are ongoing to assess its effectiveness in treating conditions like depression and anxiety due to its influence on serotonin and dopamine levels.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Inhibition of Escherichia coli | ||

| Anti-inflammatory | Reduction of TNF-alpha | |

| Reduction of IL-6 | ||

| Neuroprotection | Potential treatment for depression | Ongoing clinical trials |

Case Studies

-

Neuroprotective Effects :

- A study evaluated the impact of this compound on neuroprotection in animal models. The results indicated a significant reduction in behavioral symptoms associated with anxiety and depression when administered at therapeutic doses.

-

Antimicrobial Efficacy :

- A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains. The findings showed promising results, suggesting that it could serve as a basis for new antibiotic development.

Q & A

Basic: What are the optimal synthetic routes for Benzyl (2S)-3-amino-2-hydroxypropanoate and its derivatives?

Answer:

The synthesis typically involves multi-step organic reactions. For example, derivatives like HDAC inhibitors (e.g., compounds 16 and 17 ) are synthesized via coupling reactions using ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, achieving yields of 80–83% . Key intermediates, such as N-Boc-protected precursors, are deprotected using HCl in 1,4-dioxane (85% yield) . Optimizing solvent choice (e.g., MeOH/CH₂Cl₂/H₂O mixtures) and reaction time (1.5–16 hours) is critical for purity and efficiency .

Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?

Answer:

Purity is assessed via thin-layer chromatography (TLC) and flash column chromatography . Structural confirmation relies on ¹H NMR and ¹³C NMR to verify stereochemistry and functional groups (e.g., hydroxyl and benzyl ester moieties) . Infrared (IR) spectroscopy identifies characteristic peaks (e.g., C=O stretching at ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) or HPLC with UV detection further validates molecular weight and purity (>98%) .

Advanced: How can coupling reactions be optimized to improve yields of this compound derivatives?

Answer:

Reagent selection significantly impacts yields. For example, EDCI/HOBt outperforms DCC or HATU in coupling N-protected amines with carboxylic acids due to reduced side reactions . Temperature control (0°C during activation) and stoichiometric ratios (1.2 equivalents of EDCI) enhance efficiency . Post-reaction purification via flash chromatography with gradients of ethyl acetate/hexane ensures separation of diastereomers, as seen in the synthesis of 4-oxo-piperidine derivatives .

Advanced: What strategies resolve contradictions in biological activity data for derivatives, such as differing IC₅₀ values?

Answer:

Discrepancies in IC₅₀ values (e.g., 16 at 16.3 µM vs. 17 at >100 µM ) may arise from stereochemical or solubility differences. To address this:

- Conduct dose-response assays with standardized enzyme preparations (e.g., HDAC isoforms).

- Use molecular docking to evaluate binding affinity variations due to substituents (e.g., 4-oxo-piperidine vs. pyrrolidine rings) .

- Modify functional groups (e.g., replacing benzyl esters with tert-butyl groups) to improve bioavailability .

Advanced: How do structural modifications (e.g., substituents) affect the compound's biological activity and enzyme interactions?

Answer:

Substituents influence both reactivity and target engagement. For instance:

- The benzyl ester group enhances cell permeability, while fluoroaryl substitutions improve HDAC isoform selectivity .

- 4-Oxo-piperidine derivatives exhibit higher HDAC inhibition than pyrrolidine analogs due to better active-site complementarity .

- Replacing the Fmoc group with acetyl moieties reduces steric hindrance, as shown in enzyme kinetic assays .

Basic: What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

Answer:

- ¹H/¹³C NMR : Assigns stereochemistry (e.g., (2S,3S) vs. (2R,3R) configurations) and confirms deprotection steps .

- IR Spectroscopy : Tracks functional group transformations (e.g., loss of Boc groups at ~1250 cm⁻¹) .

- TLC Monitoring : Ensures reaction completion (e.g., Rf values for intermediates in CH₂Cl₂/MeOH systems) .

Advanced: How to design experiments to elucidate the mechanism of HDAC inhibition by this compound derivatives?

Answer:

- Enzyme kinetics : Measure Vmax and Km shifts in HDAC assays using [³H]-labeled histone substrates to identify competitive/non-competitive inhibition .

- Molecular dynamics simulations : Model interactions between the compound’s benzyl group and HDAC’s hydrophobic active-site pocket .

- Site-directed mutagenesis : Replace key residues (e.g., Asp-269 in HDAC1) to test binding dependency .

Advanced: How can researchers address low bioavailability observed in preclinical studies of this compound?

Answer:

- Prodrug strategies : Convert the benzyl ester to a free carboxylic acid post-administration .

- Salt formation : Synthesize hydrochloride salts to improve solubility (e.g., Benzyl L-lactate hydrochloride ).

- Nanoparticle encapsulation : Use liposomal carriers to enhance cellular uptake, as demonstrated with similar amino acid derivatives .

Basic: What are the key safety considerations when handling this compound in the lab?

Answer:

- Use gloves and goggles to avoid skin/eye contact, as benzyl esters can be irritants .

- Work under fume hoods when using volatile solvents (e.g., CH₂Cl₂ or TFA) during deprotection .

- Follow waste disposal protocols for heavy metals (e.g., CrO₃ in Jones oxidation steps) .

Advanced: What computational tools are recommended for predicting the reactivity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies for ester hydrolysis or coupling reactions .

- Molecular docking (AutoDock Vina) : Screens derivatives against HDAC structures (PDB: 4LX6) to prioritize synthesis .

- ADMET Predictors : Estimates logP and plasma protein binding to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.